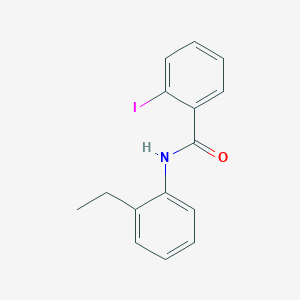

N-(2-ethylphenyl)-2-iodobenzamide

Description

Significance of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry and Organic Synthesis

Benzamides, a class of compounds derived from benzoic acid, are fundamental scaffolds in medicinal chemistry and have demonstrated a wide array of pharmacological activities. walshmedicalmedia.com Their structural versatility allows for the synthesis of derivatives with diverse biological functions, including antimicrobial, anti-inflammatory, anticancer, and analgesic properties. walshmedicalmedia.comresearchgate.net

The amide bond in benzamides is a key feature, contributing to the stability and conformational properties of the molecules. researchgate.net This functional group is prevalent in many biologically active compounds and approved pharmaceuticals. mdpi.com In drug design, the benzamide core often serves as a pharmacophore, the essential part of a molecule responsible for its biological activity. Researchers have successfully developed N-substituted benzamide derivatives as potent agents for various therapeutic targets, such as histone deacetylase (HDAC) inhibitors for cancer treatment and cyclooxygenase (COX) inhibitors for inflammation. researchgate.netnih.gov

The following table summarizes the diverse applications of benzamide derivatives in medicinal chemistry:

| Therapeutic Area | Examples of Activity | Reference |

|---|---|---|

| Oncology | Anticancer, Antitumor | researchgate.netresearchgate.net |

| Anti-inflammatory | Analgesic, COX-2 Inhibition | walshmedicalmedia.comresearchgate.net |

| Infectious Diseases | Antimicrobial, Antifungal | walshmedicalmedia.comresearchgate.net |

| Neurology | Anticonvulsant, Antidepressant | walshmedicalmedia.comresearchgate.net |

| Metabolic Disorders | Antidiabetic | researchgate.net |

Overview of Halogenated Organic Compounds in Drug Discovery and Chemical Transformations

Halogen atoms, particularly iodine, play a crucial role in modern organic chemistry and drug discovery. The incorporation of a halogen into an organic molecule can significantly alter its physical and chemical properties, such as reactivity and solubility. fiveable.me In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic potential of drug candidates.

Iodinated compounds are especially valuable as intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. fiveable.me This reactivity allows for the straightforward introduction of other functional groups. fiveable.me Furthermore, iodo-aromatic compounds are key precursors in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. These methods are fundamental to the construction of complex molecular architectures.

In the context of drug design, iodine can participate in what is known as halogen bonding, a non-covalent interaction that can help a drug molecule bind more effectively to its biological target. The use of iodine and its compounds is also prominent in the development of radiopharmaceuticals for diagnostic imaging and therapy. nih.gov The versatility of iodine makes it a valuable element in creating diverse chemical libraries for screening and developing new synthetic methodologies. mdpi.comresearchgate.netresearchgate.net

Rationale for Investigating N-(2-ethylphenyl)-2-iodobenzamide

The rationale for investigating this compound stems directly from the combined potential of its constituent parts. The molecule integrates the proven benzamide scaffold with a strategically placed iodine atom, creating a versatile platform for both medicinal chemistry exploration and synthetic applications.

The N-(2-ethylphenyl) group provides a lipophilic domain that can influence the molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability. The ortho-positioning of the ethyl group can also induce specific conformational preferences, which may be advantageous for binding to a biological target.

The 2-iodo substituent is arguably the most synthetically significant feature of the molecule. It serves as a versatile chemical handle for further molecular elaboration. Through established cross-coupling chemistries, the iodine atom can be replaced with a wide variety of other chemical groups, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies. This approach is central to the process of lead optimization in drug discovery.

Therefore, this compound is of interest primarily as a building block. It represents a readily diversifiable intermediate. Researchers might acquire this compound not for its intrinsic biological activity, but for its potential to be transformed into a multitude of more complex structures. These new molecules could then be screened for a wide range of potential therapeutic applications, leveraging the rich pharmacological history of the benzamide class of compounds. walshmedicalmedia.comresearchgate.net The investigation of such molecules is a foundational step in the search for new and improved medicines.

Structure

3D Structure

Properties

CAS No. |

333349-65-8 |

|---|---|

Molecular Formula |

C15H14INO |

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

RNIGBYALUSQSSG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization of N 2 Ethylphenyl 2 Iodobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

As of the latest available data, detailed experimental ¹H NMR data for N-(2-ethylphenyl)-2-iodobenzamide is not widely published in publicly accessible literature. The expected ¹H NMR spectrum would, however, exhibit characteristic signals corresponding to the protons of the ethyl group (a triplet and a quartet) and the aromatic protons on both the 2-iodobenzoyl and the 2-ethylphenyl rings, with their chemical shifts and coupling patterns being influenced by their respective substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

Specific experimental FT-IR data for this compound has not been found in the surveyed literature. However, based on its structure, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration of the amide group, the C=O (amide I) stretching vibration, and the N-H bending (amide II) vibration. Additionally, bands corresponding to the C-H stretching of the aromatic and ethyl groups, as well as C=C stretching of the aromatic rings, would be anticipated.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) Techniques

While experimental high-resolution mass spectrometry (HRMS) data is not extensively documented, predicted data provides valuable insights into the expected mass spectrometric behavior of this compound. uni.lu The predicted monoisotopic mass is 351.01202 Da. uni.lu

The table below summarizes the predicted collision cross-section (CCS) values for various adducts of this compound, which are useful in ion mobility-mass spectrometry studies. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 352.01930 | 167.1 |

| [M+Na]⁺ | 374.00124 | 166.8 |

| [M-H]⁻ | 350.00474 | 166.3 |

| [M+NH₄]⁺ | 369.04584 | 179.2 |

| [M+K]⁺ | 389.97518 | 168.7 |

| [M+H-H₂O]⁺ | 334.00928 | 155.7 |

| [M+HCOO]⁻ | 396.01022 | 185.9 |

| [M+CH₃COO]⁻ | 410.02587 | 204.0 |

| [M+Na-2H]⁻ | 371.98669 | 159.6 |

| [M]⁺ | 351.01147 | 163.9 |

| [M]⁻ | 351.01257 | 163.9 |

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Related Benzamide (B126) Structures

To elucidate the probable crystallographic features of this compound, it is instructive to examine the crystal structures of analogous compounds, particularly those sharing the 2-iodobenzamide (B1293540) core. The structural parameters of 2-iodobenzamide and 2-iodo-N-phenylbenzamide serve as excellent reference points. nih.gov

In the crystal structure of 2-iodobenzamide, the molecule crystallizes with one molecule in the asymmetric unit. nih.gov A key feature is the formation of dimers and tetramers through N—H⋯O hydrogen bonds, which, in conjunction with C—I⋯π(ring) halogen bonds, create sheet-like structures. nih.gov The amide group is inclined with respect to the aromatic ring, with a dihedral angle of 44.37 (1)°. nih.gov

For 2-iodo-N-phenylbenzamide, the introduction of the N-phenyl substituent significantly alters the molecular conformation. The two aromatic rings are nearly orthogonal to each other, exhibiting an angle of 79.84 (6)° between them. nih.gov The iodobenzene (B50100) ring plane is tilted by 52.01 (1)° relative to the amide plane, a value comparable to that in 2-iodobenzamide. nih.gov In contrast to the primary amide, the N-H group in this secondary amide forms C(4) chains via N—H⋯O hydrogen bonds along the a-axis. nih.gov These chains are further organized into sheets by C—I⋯π(ring) and C—H⋯π(ring) interactions. nih.gov

The crystal structures of other substituted benzamides also reveal common packing motifs. For instance, N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide both exhibit extensive N—H⋯O hydrogen bonding and side-by-side stacking of molecular units driven by dispersion forces. rsc.org The planarity and tilt angles of the aromatic rings with respect to the amide linkage are crucial in facilitating these interactions. rsc.org In many benzamide derivatives, polymorphism is a common phenomenon, where different crystalline forms arise from subtle differences in intermolecular interactions and molecular conformations. nih.govchemicalbook.comjcchems.com

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref |

| 2-Iodobenzamide | Monoclinic | P21/c | N—H⋯O hydrogen bonds, C—I⋯π(ring) halogen bonds | nih.gov |

| 2-Iodo-N-phenylbenzamide | Monoclinic | P21/c | N—H⋯O hydrogen bonds, C—I⋯π(ring), C—H⋯π(ring) | nih.gov |

| N-[4-(Trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | N—H⋯O hydrogen bonds, π-stacking | rsc.org |

| N-(4-Methoxyphenyl)benzamide | Monoclinic | P21/c | N—H⋯O hydrogen bonds, π-stacking | rsc.org |

Insights into Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of the close contacts between molecules can be obtained. While a specific Hirshfeld analysis for this compound is not available, analyses of related structures provide a strong indication of the interactions that would govern its crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of atomic contacts. For halogenated benzamides, contacts involving the halogen atom are of particular interest. In the case of this compound, one would expect to observe significant contributions from I⋯H, I⋯C, and potentially I⋯O or I⋯N contacts, in addition to the dominant H⋯H, C⋯H, and O⋯H interactions. The C—I⋯π interaction seen in the crystal structure of 2-iodo-N-phenylbenzamide would manifest as characteristic features in the fingerprint plot. nih.gov

The shape-index and curvedness plots, also derived from Hirshfeld analysis, can reveal π–π stacking interactions, which are common in aromatic systems. These would appear as characteristic red and blue triangular regions on the shape-index surface, indicating the stacking of the phenyl and ethylphenyl rings.

The electrostatic potential mapped onto the Hirshfeld surface provides a visual representation of the charge distribution and helps to identify complementary regions for intermolecular interactions. The negative potential (red regions) is typically localized around electronegative atoms like oxygen, while positive potential (blue regions) is found around hydrogen atoms involved in hydrogen bonds. jmaterenvironsci.com For this compound, the amide oxygen would be a region of negative potential, and the amide hydrogen would be a region of positive potential, predisposing them to form strong N—H⋯O hydrogen bonds.

| Interaction Type | Expected Contribution | Description |

| H⋯H | High | Van der Waals contacts between hydrogen atoms on the periphery of the molecules. |

| C⋯H/H⋯C | Significant | Interactions between carbon and hydrogen atoms, contributing to the overall packing. |

| O⋯H/H⋯O | Significant | Primarily represents the strong N—H⋯O hydrogen bonds crucial for forming supramolecular synthons. |

| I⋯H/H⋯I | Moderate | Contacts between the iodine atom and hydrogen atoms of neighboring molecules. |

| I⋯C/C⋯I | Moderate | Indicative of halogen bonding, including potential C—I⋯π interactions with the aromatic rings. |

| π–π stacking | Possible | Stacking interactions between the aromatic rings, influenced by the molecular conformation. |

Chromatographic Purification and Purity Assessment Techniques

Chromatographic methods are indispensable for the purification of synthetic products and for the assessment of their purity. For a compound like this compound, both column chromatography and thin-layer chromatography would be routinely employed.

Column Chromatography Methods

Column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase. For the purification of benzamide derivatives, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to interact with the polar amide group.

The choice of mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen that provides a retention factor (Rf) for the target compound in the range of 0.2-0.4 on a corresponding TLC plate to ensure effective separation on the column. For compounds of intermediate polarity like N-aryl benzamides, a mixture of a non-polar solvent and a moderately polar solvent is generally effective.

A common approach for the purification of related benzamides involves using a gradient of ethyl acetate (B1210297) in a non-polar solvent such as hexane (B92381) or petroleum ether. The purification would typically start with a low concentration of the polar solvent, which is gradually increased to elute the compounds from the column in order of increasing polarity. For instance, the purification of N-phenylbenzamide derivatives has been successfully achieved using silica gel column chromatography with hexane/ethyl acetate solvent systems.

Given the structure of this compound, a suitable eluent system would likely be a mixture of hexane and ethyl acetate. The initial mobile phase might be 95:5 hexane/ethyl acetate, with the polarity gradually increased to 80:20 or 70:30 to elute the product. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

| Parameter | Typical Value/Method | Purpose |

| Stationary Phase | Silica Gel (70-230 or 230-400 mesh) | Adsorbent for separating compounds based on polarity. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient | To elute compounds from the column with good resolution. |

| Loading Method | Dry loading on Celite or direct liquid loading | To apply the crude sample to the top of the column. |

| Monitoring | Thin-Layer Chromatography (TLC) | To identify fractions containing the pure product. |

Thin-Layer Chromatography (TLC) Applications

Thin-layer chromatography is a rapid, sensitive, and versatile analytical technique used to monitor the progress of reactions, assess the purity of a compound, and determine the appropriate solvent system for column chromatography.

For this compound, TLC would be performed on plates pre-coated with silica gel containing a fluorescent indicator (e.g., silica gel 60 F254). The spots of the UV-active benzamide can be visualized under a UV lamp at 254 nm.

The mobile phase for TLC is chosen to achieve good separation between the starting materials, the product, and any by-products. As with column chromatography, mixtures of hexane and ethyl acetate are commonly used for benzamides. The ratio of the solvents is adjusted to obtain an Rf value for the product that is neither too high nor too low, ideally between 0.2 and 0.5 for good analytical separation. For a compound with the expected polarity of this compound, a mobile phase of 4:1 or 3:1 hexane/ethyl acetate would likely provide a suitable Rf value.

TLC is also crucial for confirming the purity of the fractions obtained from column chromatography. Fractions that show a single spot with the same Rf value as the desired product are combined.

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Silica gel 60 F254 TLC plates | To provide a surface for separation. |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1 v/v) | To separate components based on differential migration. |

| Visualization | UV light (254 nm) | To detect the spots of UV-active compounds. |

| Application | Monitoring reaction progress, purity assessment, column chromatography solvent selection. |

Computational and Theoretical Investigations of N 2 Ethylphenyl 2 Iodobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool to model molecular characteristics that are otherwise difficult to measure. These methods provide a foundational understanding of the intrinsic electronic properties and reactivity of N-(2-ethylphenyl)-2-iodobenzamide.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.netaps.org For a molecule like this compound, DFT calculations can determine key properties such as the optimized molecular geometry, the distribution of electronic charge, and the energies of frontier molecular orbitals. researchgate.netresearchgate.net These calculations help in understanding the molecule's stability, polarity, and reactive sites.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While specific calculations for this compound are not prominent in published literature, the theoretical framework of DFT provides a clear path for such analysis.

Table 1: Theoretical Molecular Properties of this compound via DFT

| Molecular Property | Description | Significance |

| Optimized Molecular Geometry | The lowest energy three-dimensional arrangement of the atoms. | Determines the molecule's shape and steric profile. |

| Mulliken Atomic Charges | The partial electronic charge assigned to each atom in the molecule. | Identifies nucleophilic and electrophilic centers. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO levels. | A key descriptor of chemical reactivity and stability. |

| Note: Specific calculated values for this compound are not available in surveyed literature. The table describes the properties that would be determined in a typical DFT study. |

Quantum chemical methods are highly effective for predicting spectroscopic data, which can then be used to interpret or validate experimental findings. winterschool.cctandfonline.com For this compound, these calculations can forecast its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

Theoretical calculations of vibrational frequencies help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as the stretching of the C=O and N-H bonds in the amide group. researchgate.net Similarly, the prediction of NMR chemical shifts for the hydrogen and carbon atoms can aid in the structural elucidation of the molecule. The accuracy of these predictions has reached a level where they can reliably guide experimental assignments. winterschool.cc

Molecular Modeling and Docking Simulations

Molecular modeling techniques are used to simulate the three-dimensional structure and dynamic behavior of molecules. These simulations are vital for understanding molecular shape and potential intermolecular interactions.

This compound has several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis is the process of identifying the stable three-dimensional structures (conformers) of the molecule. drugdesign.org This is typically followed by energy minimization, a computational process that alters the geometry of a starting conformer to find the nearby structure with the lowest potential energy, known as a local minimum. amrita.edubiosolveit.de Identifying the global minimum—the most stable conformer of all—is crucial as it often represents the most populated state of the molecule and is essential for accurate docking studies. drugdesign.orgslideshare.net

Molecular docking is a computational simulation that predicts how a small molecule (a ligand), such as this compound, might bind to the active site of a macromolecular target, like a protein. nih.gov The process involves two main steps: sampling different orientations and conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govjscimedcentral.com This theoretical framework is a cornerstone of structure-based drug discovery, allowing researchers to screen virtual libraries of compounds and prioritize candidates for further experimental testing. researchgate.net While no specific docking studies involving this compound are documented, its benzamide (B126) core is a common feature in molecules designed for biological targets.

Studies on Hypervalent Iodine Chemistry within the Benzamide Framework

The 2-iodobenzamide (B1293540) structure of this compound makes it an excellent precursor for the synthesis of hypervalent iodine compounds. nih.govnih.gov These reagents contain an iodine atom in a higher oxidation state (typically +3 or +5) and are valued in organic synthesis for their mild and selective oxidizing properties. acs.orgmdpi.com

The synthesis of hypervalent iodine(III) reagents from iodoarenes is a well-established process. organic-chemistry.org For instance, the oxidation of this compound with reagents like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid like p-toluenesulfonic acid could yield a λ³-iodane such as a [hydroxy(tosyloxy)iodo]arene (HTIB) derivative. organic-chemistry.org Alternatively, direct chlorination can produce (dichloroiodo)arene species. acs.org

These iodine(III) compounds, or λ³-iodanes, typically adopt a pseudo-trigonal bipyramidal geometry, with the most electronegative ligands occupying the axial positions. diva-portal.org Further oxidation can lead to iodine(V) compounds (λ⁵-iodanes), such as analogues of 2-Iodoxybenzoic acid (IBX). thieme-connect.de The ortho-amido group in this compound can participate in intramolecular coordination with the iodine center, forming pseudo-cyclic structures that can enhance stability and modify the reactivity of the reagent. acs.orgthieme-connect.de The development of such reagents from this precursor could offer new pathways for various chemical transformations. nih.gov

Theoretical Aspects of Iodine(III) and Iodine(V) Derivatives

The chemistry of this compound is dominated by the ability of the iodine atom to exist in higher oxidation states, primarily +3 (iodine(III) or λ³-iodanes) and +5 (iodine(V) or λ⁵-iodanes). These hypervalent iodine species are key intermediates in the oxidative reactions catalyzed or mediated by the parent compound.

Iodine(III) Derivatives:

Upon oxidation, this compound can form iodine(III) species. These are typically generated in situ by reacting the iodoarene with a suitable oxidant in the presence of ligands. The resulting iodine(III) center generally adopts a pseudo-trigonal bipyramidal geometry. In this arrangement, the more electronegative ligands occupy the axial positions, while the aryl group and a non-bonding electron pair are situated in the equatorial plane. The bonding in the linear L-I-L arrangement is described by the three-center, four-electron (3c-4e) bond model. This bond is characteristically longer and weaker than a standard covalent bond, which contributes to the high reactivity of these species.

For this compound derivatives, the ortho-amide group can play a crucial role in stabilizing the hypervalent iodine center through an intramolecular coordination of the carbonyl oxygen to the iodine atom. This interaction leads to the formation of a pseudo-cyclic structure, a benziodoxolone-type system, which enhances the stability and modulates the reactivity of the iodine(III) reagent.

Iodine(V) Derivatives:

Further oxidation of the iodine(III) species, or direct oxidation of the parent iodoarene with a strong oxidant, can lead to the formation of iodine(V) derivatives. These λ⁵-iodanes, such as the corresponding iodyl compound (Ar-IO₂), typically exhibit a distorted octahedral geometry. The bonding in these species can be described by two orthogonal 3c-4e bonds for the four heteroatom ligands, with the aryl group and a lone pair occupying the remaining positions.

In the case of this compound, the corresponding iodine(V) oxide (N-(2-ethylphenyl)-2-iodylbenzamide) is a powerful oxidizing agent. The presence of the ortho-amide group is critical for the reactivity, and it is believed that this group participates in the reaction mechanism, for instance, through intramolecular proton transfer or by influencing the ligand exchange at the iodine center.

A plausible mechanism for the catalytic oxidation of alcohols using 2-iodobenzamide catalysts involves the initial oxidation of the iodine(I) compound to an iodine(V) species by a co-oxidant like Oxone. nii.ac.jp This iodine(V) intermediate then reacts with the alcohol, and subsequent elimination steps lead to the oxidized product and the regeneration of the iodine(I) catalyst. nii.ac.jp

Reactivity Predictions Involving the Iodine Moiety

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity of the iodine moiety in this compound and its hypervalent derivatives. These calculations can model reaction pathways, identify transition states, and determine activation energies, thereby providing a detailed mechanistic understanding.

Structural Parameters and Reactivity:

The reactivity of hypervalent iodine compounds is closely linked to their structure. Crystal structure analysis of analogous compounds like 2-iodo-N-phenylbenzamide reveals important conformational features. researchgate.netnih.gov In the solid state, the two aromatic rings are nearly orthogonal to each other, and the iodobenzene (B50100) ring is significantly twisted out of the plane of the amide group. researchgate.netnih.gov This twisted conformation can influence the accessibility of the iodine center to incoming reactants.

Computational modeling can predict key structural parameters for the ground and transition states of reactions involving the iodine moiety. For instance, the length of the hypervalent bonds is a good indicator of their reactivity; longer, more polarized bonds are generally more susceptible to cleavage.

Reaction Mechanisms:

Theoretical studies on the oxidation of alcohols by 2-iodobenzamide-based catalysts suggest a complex interplay of factors. The ortho-amide group is not merely a spectator but an active participant in the catalytic cycle. For example, in the oxidation of alcohols, it has been proposed that the amide proton can be transferred to an oxygen ligand on the iodine center, facilitating the subsequent elimination step.

DFT calculations can be used to compare the energetics of different proposed mechanistic pathways. For instance, in the oxidation of alcohols, a key step is the ligand exchange at the hypervalent iodine center, where the alcohol displaces a ligand. The energy barrier for this step can be calculated to assess its feasibility. The subsequent steps, such as proton transfer and reductive elimination, can also be modeled to construct a complete energy profile for the reaction.

Below are tables with representative computational data for analogous compounds, which can provide an approximation of the properties of this compound and its derivatives.

Table 1: Selected Crystallographic Bond Lengths and Angles for 2-iodo-N-phenylbenzamide (an analog of this compound) researchgate.net

| Parameter | Value |

| C-I Bond Length (Å) | 2.105(2) |

| C=O Bond Length (Å) | 1.233(3) |

| C-N Bond Length (Å) | 1.348(3) |

| C-I-C Angle (°) | N/A |

| O=C-N Angle (°) | 122.3(2) |

Table 2: Theoretical Bond Orders of a Model Benziodoxolone

| Bond | Bond Order |

| I-O (axial) | ~0.6 |

| I-C (equatorial) | ~0.9 |

| I-O (equatorial) | ~0.8 |

Note: The data in Table 2 is illustrative and based on general principles of hypervalent iodine bonding, not on a specific calculation for this compound.

Structure Activity Relationship Sar Studies and Molecular Interaction Profiling

Systematic Modification Strategies for Benzamide (B126) Analogues

Systematic Modification Strategies for Benzamide Analogues

Systematic modifications of the benzamide scaffold have provided significant insights into the structural requirements for activity. These strategies typically involve altering the substituents on both the phenyl rings and the amide linker.

Impact of Substituents on Phenyl Rings and Amide Linker:

The nature and position of substituents on the two phenyl rings of the benzamide core can dramatically influence biological activity. lumenlearning.comlibretexts.org Substituents can alter the electronic properties of the rings, making them more or less electron-rich, which in turn affects their interactions with biological targets. lumenlearning.comlibretexts.org For instance, electron-donating groups can increase the nucleophilicity of the aromatic ring, potentially enhancing certain interactions, while electron-withdrawing groups have the opposite effect. lumenlearning.comlibretexts.org

The amide linker is a critical component, and its orientation is often crucial for maintaining biological activity. nih.gov In some benzamide series, inverting the amide group to an anilide can lead to a complete loss of activity, highlighting the importance of the hydrogen bond donor and acceptor properties of the amide moiety. nih.gov Modifications to the linker, such as increasing its rigidity or flexibility, can also impact affinity for a target. nih.govnih.gov For example, cyclization strategies that produce more rigid structures, like isoindolines, have been explored to limit conformational freedom and potentially enhance binding. nih.gov

The following table illustrates the impact of various substituents on the phenyl rings and modifications to the amide linker on the biological activity of hypothetical N-(2-ethylphenyl)-2-iodobenzamide analogues.

| Analogue | Modification | Relative Activity |

| A | Unsubstituted Phenyl Rings | Baseline |

| B | Electron-donating group (e.g., -CH3) on the 2-ethylphenyl ring | Increased |

| C | Electron-withdrawing group (e.g., -NO2) on the 2-iodobenzamide (B1293540) ring | Decreased |

| D | Inverted Amide Linker (Anilide) | Inactive |

| E | Cyclized Amide Linker (Isoindolinone) | Decreased |

Role of the Halogen (Iodine) in Biological Activity

The iodine atom in this compound is not merely a bulky substituent; it plays a specific and often crucial role in the compound's biological activity through a phenomenon known as halogen bonding. nih.govnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). nih.govyoutube.com

This electrophilic character arises from an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "sigma-hole" on the side of the halogen opposite to the covalent bond. nih.gov The strength of this interaction is influenced by the polarizability of the halogen, with iodine typically forming stronger halogen bonds than lighter halogens like bromine or chlorine. youtube.com

The presence of electron-withdrawing substituents on the phenyl ring attached to the iodine can enhance the positive character of the sigma-hole, thereby strengthening the halogen bond. nih.gov This interaction can be highly directional and is a key factor in molecular recognition at a biological target. nih.gov In many cases, the iodine atom is essential for activity, and its replacement with other groups can lead to a significant loss of potency. ijres.org

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogues, the pharmacophore likely consists of:

Two aromatic rings providing hydrophobic interactions.

A hydrogen bond donor and acceptor pair from the amide linker.

A halogen bond donor from the iodine atom.

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. biosolveit.deimmunocure.usnih.govnih.gov For the this compound series, lead optimization strategies would focus on systematically exploring the chemical space around the identified pharmacophore. biosolveit.de This could involve synthesizing analogues with different substituents on the phenyl rings to fine-tune electronic and steric properties, as well as exploring bioisosteric replacements for the iodine atom to modulate halogen bonding strength or improve other properties. biosolveit.de

Theoretical Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netmedcraveonline.com These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, to build a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govufv.br

For this compound analogues, a QSAR model could be developed using a training set of compounds with known activities. The model would then be validated using a separate test set of compounds. medcraveonline.com Descriptors used in such a model might include:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

A well-validated QSAR model can be a powerful tool in the lead optimization process, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of those with the highest predicted activity. nih.gov For complex interactions like halogen bonding, more advanced 3D-QSAR methods may be employed to capture the three-dimensional nature of the pharmacophore and the specific directional interactions of the iodine atom. nih.gov

The following table provides a hypothetical example of descriptors that could be used in a QSAR study of this compound analogues.

| Analogue | Log(Activity) | Molecular Weight | LogP | Halogen Bond Donor Strength |

| A | 5.2 | 351.2 | 4.1 | 1.0 |

| B | 5.8 | 365.2 | 4.5 | 1.0 |

| C | 4.5 | 396.2 | 3.8 | 1.2 |

| D | Inactive | 351.2 | 4.1 | N/A |

| E | 4.9 | 349.2 | 3.9 | 1.0 |

Future Research Directions and Applications of N 2 Ethylphenyl 2 Iodobenzamide

Development of Novel Synthetic Methodologies

The synthesis of N-(2-ethylphenyl)-2-iodobenzamide and its analogs typically relies on established reactions for forming carbon-nitrogen bonds. Future research could focus on refining these methods for improved efficiency, sustainability, and substrate scope.

Key among these are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation, a classic copper-catalyzed reaction, offers a direct route to N-aryl amides but often requires harsh reaction conditions. sigmaaldrich.com Future work could explore the use of novel copper catalysts and ligands to facilitate this transformation under milder conditions.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for C-N bond formation due to its high functional group tolerance and broad substrate scope. sigmaaldrich.com Research in this area could focus on developing more active and stable palladium catalysts, potentially allowing for lower catalyst loadings and the use of more environmentally benign reaction media. A comparative overview of these methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for N-Aryl-2-iodobenzamides

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper-based | Palladium-based |

| Typical Reaction Conditions | High temperatures | Mild to moderate temperatures |

| Substrate Scope | Can be limited | Broad |

| Functional Group Tolerance | Moderate | High |

Advanced Applications in Material Science and Catalyst Design

The unique structural features of this compound, particularly the presence of an iodine atom, make it an intriguing candidate for applications in material science and catalyst design. The carbon-iodine bond can serve as a handle for further functionalization, allowing for the synthesis of more complex molecules and polymers.

In material science, this compound could be a precursor for the synthesis of novel organic light-emitting diodes (OLEDs), sensors, or other functional materials. The introduction of specific chromophores or electronically active groups could lead to materials with tailored photophysical properties.

In catalyst design, the amide backbone and the potential for modification at the iodo-position could be exploited to create new ligands for transition metal catalysis. These ligands could find use in a variety of organic transformations, potentially offering unique reactivity or selectivity.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating the discovery of new applications for this compound. researchgate.netmdpi.com Density functional theory (DFT) calculations can be employed to predict the electronic and structural properties of the molecule and its derivatives. mdpi.com This information can guide the rational design of new materials and catalysts with desired properties.

For instance, computational screening could be used to identify promising modifications to the core structure of this compound that would enhance its performance in a particular application. These theoretical predictions can then be validated through targeted synthesis and experimental testing, creating a feedback loop that streamlines the research and development process.

Exploration of Emerging Biological Targets and Therapeutic Areas

While the biological activity of this compound itself is not extensively documented, related N-aryl benzamide (B126) and organoiodine compounds have shown promise in various therapeutic areas. Future research could investigate the potential of this compound and its derivatives as inhibitors of specific enzymes or as modulators of biological pathways implicated in disease.

The exploration of its biological activity would involve screening against a panel of relevant biological targets. Any initial "hits" would then be followed by medicinal chemistry efforts to optimize the compound's potency, selectivity, and pharmacokinetic properties. The structural information of this compound is provided in Table 2.

Table 2: Chemical Information for this compound

| Property | Value |

| CAS Number | 333349-65-8 |

| Molecular Formula | C15H14INO |

| Molecular Weight | 351.18 g/mol |

Contribution to Fundamental Understanding of Organohalogen Chemistry

The study of this compound can contribute to a deeper fundamental understanding of organohalogen chemistry. The reactivity of the carbon-iodine bond is a key area of interest, and investigating its behavior in various chemical transformations can provide valuable insights into reaction mechanisms and the factors that control reactivity.

Furthermore, exploring the non-covalent interactions involving the iodine atom, such as halogen bonding, can shed light on its role in molecular recognition and self-assembly processes. This fundamental knowledge is crucial for the rational design of new functional molecules and materials based on organoiodine compounds.

Q & A

Basic: What synthetic methodologies are recommended for N-(2-ethylphenyl)-2-iodobenzamide, and how can reaction parameters be optimized?

Answer:

The synthesis of this compound typically involves coupling 2-iodobenzoic acid derivatives with 2-ethylaniline precursors. Key steps include:

- Coupling Reagents: Use carbodiimides (e.g., DCC, EDC) or activating agents like HATU to facilitate amide bond formation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while controlled temperatures (0–25°C) minimize side reactions .

- Purification: Column chromatography or recrystallization (ethanol/water) ensures >95% purity. Monitor purity via HPLC or TLC .

Critical Parameters: Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hrs) to improve yields (70–90%) .

Basic: How is the structural integrity of this compound validated, and what techniques resolve spectral ambiguities?

Answer:

- NMR Analysis: 1H/13C NMR identifies key signals (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 9.5–10.0 ppm). Discrepancies between predicted and observed spectra may arise from rotational isomerism; use variable-temperature NMR to confirm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 380.02) .

- X-ray Crystallography: Resolves ambiguities in bond angles and dihedral angles (e.g., planar amide group vs. twisted aryl rings). For example, related compounds show interplanar angles of 77.2° between aromatic systems .

Advanced: How do structural modifications (e.g., halogen substitution) impact the biological activity of this compound analogs?

Answer:

- Iodine Substitution: The iodine atom enhances lipophilicity (LogP ~3.5), improving membrane permeability. Replacements (e.g., bromine) reduce melanin-binding affinity in melanoma tracers, as seen in analogs like BZA2 .

- Alkyl Chain Variations: Ethyl groups at the phenyl ring optimize steric bulk without compromising solubility. Longer chains (e.g., propyl) reduce bioavailability due to increased hydrophobicity .

Methodology:- SAR Studies: Synthesize derivatives with systematic substitutions and compare IC50 values in target assays (e.g., melanoma cell uptake ).

- Computational Modeling: Use docking simulations (e.g., AutoDock) to predict interactions with melanin or enzymatic targets .

Advanced: How can researchers address contradictions between crystallographic data and theoretical LogP predictions for this compound analogs?

Answer:

Discrepancies often arise from solvent effects or crystal packing forces. Strategies include:

- Experimental LogP Determination: Use shake-flask methods with octanol/water partitioning. Compare with computational tools (e.g., ChemAxon) .

- Crystallographic Refinement: Analyze hydrogen-bonding networks (e.g., N–H···O interactions) that influence solubility and partition coefficients .

Example: In N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide, crystal packing reduces solvent accessibility, leading to lower experimental LogP than predicted .

Advanced: What experimental designs are optimal for in vivo evaluation of this compound in melanoma models?

Answer:

- Radiolabeling: Incorporate 123I or 18F isotopes for SPECT/PET imaging. Optimize specific activity (>5 Ci/μmol) to minimize carrier effects .

- Biodistribution Studies: Administer tracer doses (1–5 MBq) in murine melanoma models. Sacrifice at timed intervals (1–24 hrs) to quantify uptake in tumors vs. organs .

- Pigmentation Correlation: Stratify results by melanin content (e.g., using spectrophotometry) to validate specificity, as uptake in BZA2 analogs correlates with melanin levels .

Advanced: How can reaction intermediates be stabilized during the synthesis of this compound derivatives?

Answer:

- Protecting Groups: Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions during iodination or coupling .

- Low-Temperature Techniques: Perform halogenation steps at –20°C to stabilize intermediates like 2-iodobenzoyl chloride .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect unstable intermediates (e.g., acyl azides) and adjust conditions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.